molecular formula C15H16NO5P B3963428 ethyl [hydroxy(4-nitrophenyl)methyl]phenylphosphinate

ethyl [hydroxy(4-nitrophenyl)methyl]phenylphosphinate

Cat. No. B3963428
M. Wt: 321.26 g/mol
InChI Key: VMRMFIBBRJFFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [hydroxy(4-nitrophenyl)methyl]phenylphosphinate, also known as nitrophenyl phosphonate (NPP), is a chemical compound used in scientific research for various purposes. It is a phosphonate ester that has a nitrophenyl group attached to the phosphorus atom. The compound is known for its ability to act as an enzyme inhibitor and has been used in the study of various biological processes.

Mechanism of Action

The mechanism of action of NPP as an enzyme inhibitor involves the formation of a covalent bond between the phosphorus atom of NPP and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, thereby inhibiting its activity.
Biochemical and Physiological Effects:
NPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine, which can cause various physiological effects such as muscle spasms, convulsions, and respiratory failure.

Advantages and Limitations for Lab Experiments

One of the advantages of using NPP in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the specific functions of these enzymes in various biological processes. However, one of the limitations of using NPP is its potential toxicity. It is important to use NPP in appropriate concentrations and to take proper safety precautions when handling the compound.

Future Directions

There are several future directions for the use of NPP in scientific research. One potential direction is the study of the role of NPP in the inhibition of enzymes involved in the development of cancer. Another potential direction is the development of NPP derivatives with improved selectivity and potency as enzyme inhibitors.
Conclusion:
In conclusion, NPP is a chemical compound with various applications in scientific research. Its ability to act as an enzyme inhibitor has made it a valuable tool in the study of various biological processes. While NPP has advantages for lab experiments, it is important to use the compound with caution due to its potential toxicity. There are several future directions for the use of NPP in scientific research, including the study of its role in cancer development and the development of improved NPP derivatives.

Scientific Research Applications

NPP has been used in various scientific research applications. One of the primary uses of NPP is as an enzyme inhibitor. It has been used to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. NPP has also been used in the study of the mechanism of action of various enzymes.

properties

IUPAC Name

[ethoxy(phenyl)phosphoryl]-(4-nitrophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16NO5P/c1-2-21-22(20,14-6-4-3-5-7-14)15(17)12-8-10-13(11-9-12)16(18)19/h3-11,15,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRMFIBBRJFFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl [hydroxy(4-nitrophenyl)methyl]phenylphosphinate
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